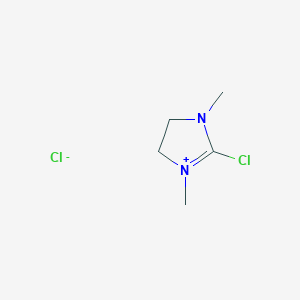

2-Chloro-1,3-dimethylimidazolinium chloride

Vue d'ensemble

Description

2-Chloro-1,3-dimethylimidazolinium chloride is a type of organic compound that serves as a carbene precursor. It has high chemical reactivity and can be used to prepare various complex organic molecules . For instance, it can serve as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine, a new type of fluorinating agent that can be used to introduce fluorine atoms into organic functional molecular structures .

Synthesis Analysis

The synthesis of 2-Chloro-1,3-dimethylimidazolinium chloride involves heating a mixture of 1,3-dimethylimidazolidine and phthaloyl chloride in a dry reaction flask at 140 °C for 5 hours under solvent-free conditions . After the reaction is complete, the reaction mixture is cooled to room temperature, and then 1,4-dioxane is added to the reaction system to precipitate the target product molecule .Molecular Structure Analysis

The molecular formula of 2-Chloro-1,3-dimethylimidazolinium chloride is C5H10Cl2N2 . Its molecular weight is 169.05 .Chemical Reactions Analysis

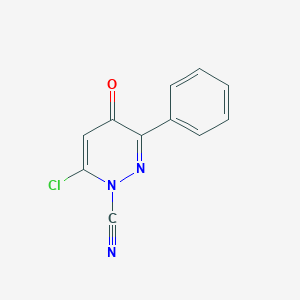

2-Chloro-1,3-dimethylimidazolinium chloride can act as a powerful dehydrating agent, replacing DCC under nearly neutral conditions . It has applications in the construction of heterocycles through dehydration reactions .Physical And Chemical Properties Analysis

2-Chloro-1,3-dimethylimidazolinium chloride appears as a crystalline powder or solid .Applications De Recherche Scientifique

Synthesis of Glycosyl Oxazolines

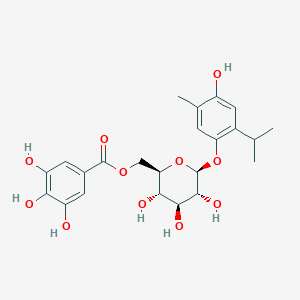

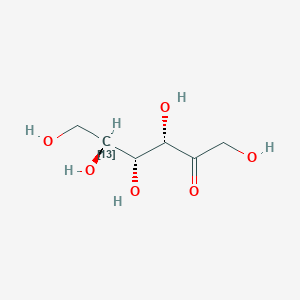

DMC is instrumental in the synthesis of glycosyl oxazolines, which are crucial in carbohydrate chemistry. It enables the selective activation of the anomeric center of unprotected reducing sugars in water . This method is particularly valuable as it bypasses the need for protecting groups, thus streamlining the synthesis process and reducing waste.

Glycosylation of Unprotected Sugars with Phenols

In aqueous solutions, DMC facilitates the direct stereoselective conversion of reducing sugars to their corresponding 1,2-trans para-nitrophenyl glycosides. This reaction is applicable to sulfated and phosphorylated sugars, offering a pathway to synthesize complex glycosides without protecting groups .

Synthesis of Tagged Glucose

DMC serves as a reagent for the synthesis of tagged glucose, which is an intermediate in creating branched oligosaccharides. These oligosaccharides have significant potential in various biological and medical applications, such as drug delivery systems .

Development of Fluorescent Chemosensors

The compound is used in the synthesis of fluorescent chemosensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and biochemical research .

Inhibition of Arginine Methyltransferase

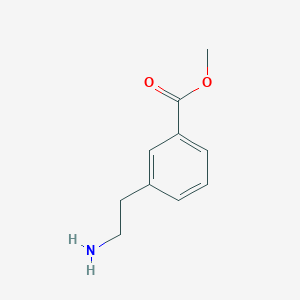

Researchers employ DMC in the synthesis of 1,2-diamines, which act as inhibitors for co-activator associated arginine methyltransferase 1. This enzyme plays a role in gene regulation, and its inhibition can be pivotal in studying epigenetic modifications .

Activation of Allosteric Glucokinase

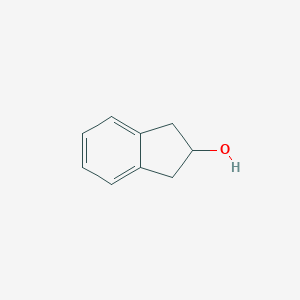

DMC is also a reagent for synthesizing allosteric glucokinase activators. Glucokinase is an enzyme involved in glucose metabolism, and its activators are being explored for therapeutic potential in treating diabetes .

Convergent Glycopeptide Synthesis

The use of DMC derivatives allows for the one-pot synthesis of glycosyl triazoles in water. This methodology is amenable to convergent glycopeptide synthesis, where oligosaccharides are directly conjugated to peptides, which is a significant step in developing glycoconjugate-based therapeutics .

Protecting Group-Free Methodologies

DMC enables the development of protecting group-free methodologies for the synthetic manipulation of carbohydrates. This approach is essential for applying complex oligosaccharides isolated from natural sources to create a variety of biologically interesting glycoconjugates .

Mécanisme D'action

Target of Action

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor . It is a highly reactive organic compound used to prepare various complex organic molecules .

Mode of Action

The compound is known for its high chemical reactivity. It can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine . This new fluorinating agent can be used to introduce fluorine atoms into organic functional molecular structures .

Biochemical Pathways

It is used in the synthesis of organic azides from primary amines, and as a reagent for aza-henry reactions .

Result of Action

As a carbene precursor, 2-Chloro-1,3-dimethylimidazolinium chloride plays a crucial role in the synthesis of various complex organic molecules . For instance, it can be used as a synthetic intermediate for the preparation of 2,2-difluoro-1,3-dimethylimidazolidine .

Action Environment

The action of 2-Chloro-1,3-dimethylimidazolinium chloride can be influenced by various environmental factors. For instance, it is known to be hygroscopic . Therefore, it should be stored under an inert atmosphere and in a freezer, under -20°C . This ensures its stability and efficacy.

Safety and Hazards

2-Chloro-1,3-dimethylimidazolinium chloride is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Orientations Futures

2-Chloro-1,3-dimethylimidazolinium chloride is a carbene precursor with high chemical reactivity, making it a valuable tool in the synthesis of various complex organic molecules . Its potential applications in the synthesis of fluorinated compounds and in the construction of heterocycles through dehydration reactions suggest that it may have a wide range of uses in future chemical research .

Propriétés

IUPAC Name |

2-chloro-1,3-dimethyl-4,5-dihydroimidazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN2.ClH/c1-7-3-4-8(2)5(7)6;/h3-4H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBBXVHGVADBHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC[N+](=C1Cl)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958250 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dimethylimidazolinium chloride | |

CAS RN |

37091-73-9 | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037091739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylimidazolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-dimethylimidazolidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1,3-DIMETHYLIMIDAZOLINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56KA2A1U1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DMC primarily acts as a powerful dehydrating agent, similar to dicyclohexylcarbodiimide (DCC). [] Its interaction with target molecules, often alcohols or carboxylic acids, leads to the formation of reactive intermediates like esters or anhydrides. [, ] These intermediates can then undergo various reactions, including dehydration, chlorination, oxidation, reduction, and rearrangement. [] In carbohydrate chemistry, DMC is particularly useful for activating the anomeric center of unprotected sugars, facilitating glycosidic bond formation and other transformations. [, , , , ]

ANone:

A: DMC is sensitive to moisture and protic solvents, especially in the presence of a base, leading to its decomposition. [] It is recommended to store DMC in a desiccated environment, preferably under a nitrogen atmosphere, to ensure its stability. [] While generally considered non-toxic, handling with care is advised. [] DMC demonstrates good solubility in halogenated solvents like dichloromethane, acetonitrile, and DMF. []

ANone: While the provided research papers do not extensively discuss computational studies on DMC, such techniques could offer valuable insights into its reactivity, reaction mechanisms, and potential applications. For instance, quantum chemical calculations could elucidate transition states and intermediates involved in DMC-mediated reactions, providing a deeper understanding of its reactivity.

A: The research highlights the importance of storing DMC under anhydrous conditions to prevent decomposition. [] Utilizing appropriate packaging materials and maintaining a dry environment during handling are crucial for preserving its stability.

A: The development of DMC as a powerful dehydrating agent, comparable to DCC, marked a significant milestone in organic synthesis. [] Its introduction opened new avenues for achieving efficient dehydration reactions under mild conditions. Furthermore, the discovery of DMC's utility in carbohydrate chemistry, particularly its ability to activate unprotected sugars, has significantly impacted the field, enabling the synthesis of various complex glycosides and oligosaccharides. [, , , , , ]

A: DMC's versatility has fostered its application in various research areas. One prominent example is its use in the synthesis of glycoconjugates, which bridges organic chemistry and glycobiology. [, , , , , ] DMC enables the efficient construction of complex glycoconjugates, which are valuable tools for investigating biological processes involving carbohydrates. Moreover, DMC's application in synthesizing labeled carbohydrates, such as 13C-labeled levoglucosan, highlights its potential in analytical chemistry and biochemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-2-[(propan-2-yl)amino]-1H-imidazole-4-carboxylate](/img/structure/B118287.png)

![N-[2-Oxo-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B118328.png)